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molecular formula C10H14N4O2 B1524449 1-Methyl-4-(6-nitropyridin-3-YL)piperazine CAS No. 657410-79-2

1-Methyl-4-(6-nitropyridin-3-YL)piperazine

Cat. No. B1524449
M. Wt: 222.24 g/mol
InChI Key: YVQVMPXTKXNMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902194B2

Procedure details

To 5-Bromo-2-nitro-pyridine (2.00 g, 9.85 mmol) in 10 mL dimethylsulfoxide was added potassium carbonate (2.72 g, 19.7 mmol), 1-methylpiperazine (1.64 mL, 14.8 mmol), and tetrabutylammonium iodide (36 mg, 0.097 mmol) and was heated at 120° C. for 18 hours. The mixture was made acidic with 1M aq. HCl and was partitioned between dichloromethane and water. The aqueous layer was made basic with 2M aq. sodium carbonate and was extracted with dichloromethane. The organic layer was dried over anhydrous magnesium sulfate, concentrated in vacuo, and was triturated with water to yield 1-Methyl-4-(6-nitro-pyridin-3-yl)-piperazine (1.82 g, 8.19 mmol). MS (ESI) 223.1 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([N+:8]([O-:10])=[O:9])=[N:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:17][N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1.Cl>CS(C)=O.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:17][N:18]1[CH2:23][CH2:22][N:21]([C:2]2[CH:7]=[N:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=2)[CH2:20][CH2:19]1 |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)[N+](=O)[O-]
Name
Quantity
2.72 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.64 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
36 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned between dichloromethane and water
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
was triturated with water

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C=1C=NC(=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.19 mmol
AMOUNT: MASS 1.82 g
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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